molecular formula C11H7BrF3NO2 B1414370 Methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate CAS No. 1807206-19-4

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate

Cat. No.: B1414370
CAS No.: 1807206-19-4
M. Wt: 322.08 g/mol
InChI Key: QVZKIUVVKNSLEG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate is an organic compound that features a trifluoromethyl group, a bromine atom, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a trifluoromethyl-substituted phenylacetic acid derivative, followed by esterification and subsequent cyanation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the trifluoromethyl group can participate in oxidation reactions under specific conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted phenylacetates, amines, and coupled products with extended aromatic systems.

Scientific Research Applications

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

    4-Bromobenzotrifluoride: Similar in structure but lacks the cyano and ester groups.

    Methyl 4-bromo-3-(trifluoromethyl)benzoate: Similar but without the cyano group.

    2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and ester groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[2-bromo-4-cyano-3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-8(17)4-6-2-3-7(5-16)9(10(6)12)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZKIUVVKNSLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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